4-Arsonophenylglycinamide
Description
4-Arsonophenylglycinamide is an organoarsenic compound historically significant for its early biological characterization by Paul Ehrlich and collaborators, who pioneered studies on arsenicals for therapeutic applications . The compound derives from 4-arsenophenylglycine, a stable arsenobenzene derivative. Key properties include high solubility in water and aqueous alkalis, enabling facile formulation for biological testing. Its reactivity with auric chloride forms a grayish-yellow gold adduct, suggesting strong metal-binding affinity, a feature exploited in early chemotherapeutic research .
Properties
CAS No. |
618-25-7 |
|---|---|
Molecular Formula |
C8H11AsN2O4 |
Molecular Weight |
274.11 g/mol |
IUPAC Name |
[4-[(2-amino-2-oxoethyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C8H11AsN2O4/c10-8(12)5-11-7-3-1-6(2-4-7)9(13,14)15/h1-4,11H,5H2,(H2,10,12)(H2,13,14,15) |
InChI Key |
UULSDCUWMKTMND-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCC(=O)N)[As](=O)(O)O |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)N)[As](=O)(O)O |
Other CAS No. |
618-25-7 554-72-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Arseno-o-tolylglycine ([p-Arseno-o-tolylglycine])
This derivative of 4-arsenophenylglycine incorporates a methyl group at the ortho position of the phenyl ring. However, its arsenic center retains reactivity with auric chloride, forming stable metal adducts .
N-[4-(Benzyloxy)phenyl]glycinamide (4BG)
A structurally analogous glycinamide derivative, 4BG replaces the arsenic group with a benzyloxy substituent (C15H16N2O2, MW 256.3) . Key differences include:
- Reactivity : 4BG lacks arsenic, eliminating metal-binding capacity and redox activity associated with arsenicals.
- Solubility: While 4-arsonophenylglycinamide is water-soluble, 4BG’s benzyloxy group confers hydrophobicity, likely reducing aqueous solubility.
- Biological Role: 4BG is documented in structural biology (PDB entry 4BG) as a ligand, whereas 4-arsonophenylglycinamide was historically explored for chemotherapeutic applications .
Comparative Data Table
Functional Implications
- Arsenic vs. Benzyloxy Groups: The arsenic moiety in 4-arsonophenylglycinamide enables redox activity and metal interactions, critical for its historical use in targeting pathogens. In contrast, 4BG’s benzyloxy group prioritizes structural interactions, such as binding to protein pockets .
- Substituent Effects: Methyl groups (in 4-arseno-o-tolylglycine) and benzyloxy groups (in 4BG) modulate solubility and steric interactions, influencing pharmacokinetics and application scope.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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